molecular formula C8H14O B14686698 6-Hepten-2-one, 4-methyl- CAS No. 35194-34-4

6-Hepten-2-one, 4-methyl-

Cat. No.: B14686698
CAS No.: 35194-34-4
M. Wt: 126.20 g/mol
InChI Key: GLVMKHSOGXAZCS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Hepten-2-one, 4-methyl-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones and alcohols.

Mechanism of Action

The mechanism by which 6-Hepten-2-one, 4-methyl-, exerts its effects involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hepten-2-one, 4-methyl-, is unique due to its dual role as both a flavoring agent and a biological signaling molecule. Its ability to induce programmed cell death in plants and attract mosquitoes highlights its diverse functionality .

Properties

CAS No.

35194-34-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-methylhept-6-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h4,7H,1,5-6H2,2-3H3

InChI Key

GLVMKHSOGXAZCS-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CC(=O)C

Origin of Product

United States

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